5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Catalog No.
S12502404
CAS No.
478253-82-6
M.F
C17H15ClN4S
M. Wt
342.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4...

CAS Number

478253-82-6

Product Name

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Molecular Formula

C17H15ClN4S

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C17H15ClN4S/c1-2-12-7-9-13(10-8-12)11-19-22-16(20-21-17(22)23)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,23)/b19-11+

InChI Key

LOTGNNCDFCTIFT-YBFXNURJSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This compound features a triazole ring that is substituted with a thiol group and an aromatic amine, contributing to its potential pharmacological properties. The molecular formula for this compound is C₁₇H₁₅ClN₄S, with a molecular weight of approximately 328.826 g/mol .

The chemical behavior of 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be characterized by several typical reactions associated with triazole derivatives. These include:

  • Nucleophilic substitutions: The thiol group can engage in nucleophilic attacks on electrophiles.
  • Condensation reactions: The amino group can react with aldehydes or ketones to form imines.
  • Cyclization: Under certain conditions, it may undergo cyclization reactions to form more complex structures.

These reactions enhance its utility in synthetic organic chemistry and medicinal chemistry applications .

Compounds containing the 1,2,4-triazole structure have been extensively studied for their biological activities. Specifically, 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has shown promise in various pharmacological activities, including:

  • Antimicrobial effects: Demonstrated activity against various bacterial strains.
  • Anticancer properties: Potential to inhibit tumor growth in certain cancer cell lines.
  • Antifungal activity: Effective against specific fungal pathogens .

The synthesis of 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves several steps:

  • Formation of the triazole ring: This can be achieved by reacting hydrazine with carbon disulfide to form a hydrazine derivative, which is then cyclized.
  • Substitution reaction: The chlorophenyl and ethylbenzylidene groups are introduced through nucleophilic substitution or condensation reactions.
  • Thiol formation: The thiol group is incorporated into the structure during the synthesis process.

These methods allow for the controlled synthesis of the compound with desired purity and yield .

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial and anticancer agents.
  • Agriculture: Possible use as a fungicide or pesticide due to its antifungal properties.
  • Material Science: Exploration in developing materials with specific chemical properties due to its unique structure .

Interaction studies involving 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol focus on its binding affinities and mechanisms of action against biological targets. These studies typically involve:

  • Molecular docking simulations to predict binding interactions with target proteins.
  • In vitro assays to evaluate the compound's efficacy against specific pathogens or cancer cell lines.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. These include:

Compound NameStructural FeaturesBiological Activity
5-(Phenyl)-4-amino-1,2,4-triazole-3-thiolPhenyl substitutionAntimicrobial
5-(p-Chlorophenyl)-1,2,4-triazole-3-thiolp-Chlorophenyl substitutionAnticancer
5-(m-Chlorophenyl)-4-amino-1,2,4-triazolem-Chlorophenyl substitutionAntifungal

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of chlorinated phenyl and ethylbenzylidene groups that may enhance its biological activity compared to other triazole derivatives. This unique substitution pattern could lead to improved selectivity and potency against specific biological targets .

Traditional 1,3-Dipolar Cycloaddition Approaches in Triazole Core Formation

The 1,3-dipolar cycloaddition reaction remains a cornerstone for constructing the 1,2,4-triazole core in derivatives of 5-(2-chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. This method typically involves the reaction of nitrile imines or azides with dipolarophiles such as alkynes or alkenes. For instance, ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate serves as a key intermediate, synthesized via cycloaddition between substituted hydrazides and α,β-unsaturated carbonyl compounds.

A representative protocol involves the condensation of 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione with ethyl chloroacetate in dimethylformamide (DMF) under triethylamine catalysis. The reaction proceeds at room temperature over 24 hours, yielding the ester intermediate with 80% efficiency. Subsequent hydrazinolysis with hydrazine hydrate in propan-2-ol at 60°C generates the hydrazide precursor, critical for downstream functionalization. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic shifts observed for methylene (δ 4.11 ppm) and carbonyl (δ 174.3 ppm) groups.

Table 1: Representative Yields in Traditional Cycloaddition Reactions

Starting MaterialReagents/ConditionsProductYield (%)
1H-1,2,4-triazole-5(4H)-thioneEthyl chloroacetate, DMF, rtEthyl thioacetate intermediate80
Ethyl thioacetate intermediateHydrazine hydrate, 60°C1,2,4-triazol-3-ylthioacetohydrazide94

The regioselectivity of cycloaddition is influenced by electronic effects of substituents. Electron-withdrawing groups on the dipolarophile enhance reaction rates, while steric hindrance from bulky substituents reduces yields. For example, tert-butyl groups in phosphonate precursors slow cycloaddition due to hindered planar Z-enolate formation.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

342.0705954 g/mol

Monoisotopic Mass

342.0705954 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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